molecular formula C18H20N2O4 B5111121 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine

4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine

Cat. No. B5111121
M. Wt: 328.4 g/mol
InChI Key: TUJYLLGQQBBYRD-UHFFFAOYSA-N
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Description

4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine, also known as NPEM, is a chemical compound that has attracted significant attention in the scientific research community due to its potential applications in various fields. NPEM is a morpholine derivative that belongs to the class of nitroaromatic compounds. It has a molecular formula of C20H20N2O4 and a molecular weight of 356.39 g/mol.

Mechanism of Action

The mechanism of action of 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has been shown to induce apoptosis and inhibit cell proliferation by targeting the PI3K/Akt/mTOR pathway. In Alzheimer's disease, 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has been shown to inhibit the aggregation of beta-amyloid peptide, which is believed to play a key role in the pathogenesis of the disease.
Biochemical and Physiological Effects
4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has been shown to exhibit a range of biochemical and physiological effects in various studies. In cancer cells, 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has been shown to induce DNA damage and oxidative stress, leading to apoptosis. In Alzheimer's disease, 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has been shown to reduce the levels of beta-amyloid peptide and improve cognitive function in animal models. In material science, 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has been used to synthesize polymers with unique mechanical and optical properties.

Advantages and Limitations for Lab Experiments

4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has several advantages for lab experiments, including its high potency and selectivity, its ease of synthesis, and its suitability for use in various assays and experiments. However, 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine, including the development of more potent and selective analogs for use in cancer therapy and Alzheimer's disease treatment. Additionally, 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine could be further investigated for its potential applications in material science and environmental science. Finally, more studies are needed to fully understand the mechanism of action of 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine and its biochemical and physiological effects.

Synthesis Methods

The synthesis of 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine involves the reaction between 4-nitro-3-(2-phenylethoxy)aniline and morpholine in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, and the product is obtained in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease. In material science, 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has been used as a building block for the synthesis of novel polymers and materials with unique properties. In environmental science, 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has been used as a probe molecule for the detection of environmental pollutants.

properties

IUPAC Name

4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c21-20(22)17-7-6-16(19-9-12-23-13-10-19)14-18(17)24-11-8-15-4-2-1-3-5-15/h1-7,14H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJYLLGQQBBYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])OCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-Nitro-3-(2-phenylethoxy)phenyl]morpholine

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